2-Isopropylanisole

Overview

Description

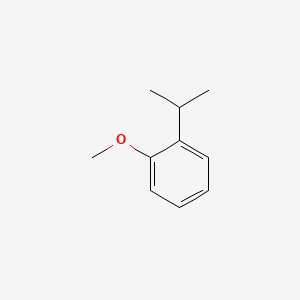

2-Isopropylanisole (CAS 2944-47-0), also known as o-isopropylanisole, is an aromatic ether with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . Its structure consists of a methoxy group (-OCH₃) and an isopropyl group (-CH(CH₃)₂) attached to adjacent positions on a benzene ring. This compound is synthesized via O-methylation of 2-isopropylphenol using dimethyl sulfate . It serves as a key intermediate in organic synthesis, particularly in the preparation of brominated derivatives (e.g., 4-bromo-2-isopropylanisole) and (±)-shonanyl methyl ether .

- Boiling Point: Not explicitly stated in evidence, but structurally similar compounds suggest a range of ~200–210°C.

- Density: ~0.94 g/mL (estimated based on analogs).

- Flash Point: 86.1°C (closed cup).

- Hazard Profile: Irritant (R36/37/38).

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylanisole can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This method involves the alkylation of anisole (methoxybenzene) with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Electrophilic Aromatic Substitution: Anisole can undergo electrophilic aromatic substitution with isopropyl bromide in the presence of a strong acid like sulfuric acid, which acts as a catalyst.

Industrial Production Methods: Industrial production of 1-isopropyl-2-methoxybenzene often involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

2-Isopropylanisole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can produce nitro derivatives, while halogenation with bromine or chlorine can yield halogenated products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nitric acid, sulfuric acid, bromine, chlorine, various solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro derivatives, halogenated products.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- 2-Isopropylanisole serves as a starting material in the synthesis of complex organic molecules. It is notably used in the preparation of (±)-shonanyl methyl ether and (±)-ferruginyl methyl ether, indicating its role as a building block in organic chemistry .

2. Electrophilic Aromatic Substitution (EAS)

- The compound is utilized in EAS reactions, where it can react with electrophiles to yield various substituted products. This versatility makes it a valuable reagent for synthetic chemists .

3. Biological Activity

- Recent studies have explored the potential of this compound as an antiviral agent. It has been evaluated for its inhibitory effects against the COVID-19 main protease (Mpro) through molecular docking studies, showing promise comparable to established antiviral drugs .

4. Fragrance and Flavoring Industry

- Due to its pleasant aroma, this compound is employed in the formulation of fragrances and flavoring agents, contributing to its commercial significance .

Case Studies

1. Molecular Docking Studies

- A study conducted by Özhan Kocakaya et al. demonstrated that this compound could effectively bind to the active site of COVID-19 Mpro, suggesting its potential as a therapeutic agent against SARS-CoV-2. The binding energy was comparable to that of known antiviral agents like remdesivir and hydroxychloroquine .

2. Electrophilic Aromatic Substitution Reactions

- Research focusing on EAS reactions highlighted that this compound reacts favorably under specific conditions to yield various substituted products, showcasing its utility in organic synthesis .

Data Table: Summary of Applications and Synthesis Methods

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Starting material for complex molecules like (±)-shonanyl methyl ether | Versatile building block |

| Electrophilic Aromatic Substitution | Reacts with electrophiles to yield substituted products | Important for synthetic chemistry |

| Biological Activity | Potential antiviral agent against COVID-19 Mpro | Comparable binding energy to established antiviral drugs |

| Fragrance Industry | Used in formulation of fragrances and flavoring agents | Contributes to commercial applications |

Mechanism of Action

The mechanism of action of 1-isopropyl-2-methoxybenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophilic attack, directing the incoming electrophile to the ortho and para positions relative to the methoxy group. The isopropyl group also influences the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Isopropyl-5-methylanisole (Thymol Methyl Ether)

CAS 1076-56-8

This compound differs by an additional methyl group at the 5-position of the benzene ring, resulting in the molecular formula C₁₁H₁₆O (MW: 164.24 g/mol) .

Key Differences :

- The additional methyl group in thymol methyl ether increases molecular weight and boiling point, enhancing its volatility and suitability for flavor applications .

- This compound lacks the methyl group, making it more reactive in electrophilic substitution reactions (e.g., bromination) .

2-Isopropylaniline

CAS 643-28-7

This compound replaces the methoxy group in this compound with an amine (-NH₂), yielding C₉H₁₃N (MW: 135.21 g/mol) .

| Property | This compound | 2-Isopropylaniline |

|---|---|---|

| Functional Group | Methoxy (-OCH₃) | Amine (-NH₂) |

| Hazard Profile | Irritant (R36/37/38) | Harmful (R22, R36/37/38) |

| Physical State | Colorless liquid/oil | Pale yellow liquid |

| Reactivity | Electrophilic aromatic substitution | Nucleophilic reactions (e.g., diazotization) |

Key Differences :

- The amine group in 2-Isopropylaniline increases toxicity (Xn hazard code) and alters reactivity, favoring nucleophilic pathways .

- This compound’s methoxy group directs electrophilic substitution to the para position, while the amine group in aniline derivatives activates the ring for different reactions .

3-Isopropyl-4-methoxy-N-(4-methoxyphenyl)aniline

This diarylamine derivative (synthesized from this compound) introduces a second aryl group and an additional methoxy substituent .

Key Differences :

Biological Activity

2-Isopropylanisole (CAS No. 2944-47-0) is an aromatic compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. It is known for its diverse biological activities, which have been investigated in various studies. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies.

- Molecular Formula : C₁₀H₁₄O

- Molecular Weight : 150.22 g/mol

- Boiling Point : 198-200 °C

- Flash Point : 86 °C

- Density : 0.936 g/cm³

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been evaluated for its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/ml |

| Escherichia coli | 64 µg/ml |

| Candida albicans | 16 µg/ml |

Antituberculosis Activity

In a study focused on synthesizing phenanthrene derivatives, it was found that compounds related to this compound showed promising antituberculosis activity. The best-performing derivative exhibited an MIC value of approximately 0.46 to 7.3 µg/ml against Mycobacterium tuberculosis .

C–H Functionalization Reactions

This compound has also been utilized as a substrate in meta-selective C–H arylation reactions, demonstrating its versatility in organic synthesis . This reaction pathway is significant for developing new pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The results showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural preservative in food products.

Case Study 2: Synthesis and Antituberculosis Evaluation

In another research project, derivatives of this compound were synthesized and tested for their antituberculosis properties. The findings indicated that certain derivatives had significantly lower MIC values compared to standard treatments, suggesting a potential avenue for new drug development .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and eventual cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens.

- Regioselectivity in Reactions : Its structure allows for selective reactions in synthetic chemistry, which can lead to the formation of biologically active compounds.

Q & A

Q. Basic: What are the established synthetic routes for 2-isopropylanisole, and how do reaction conditions influence yield and purity?

This compound is typically synthesized via Friedel-Crafts alkylation, where anisole reacts with isopropyl halides in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative methods include nucleophilic aromatic substitution using isopropoxide derivatives. Yield optimization requires precise control of temperature (60–80°C), stoichiometric ratios (anisole:alkylating agent ≥1:1.1), and catalyst activation time. Impurities like unreacted anisole or over-alkylated byproducts can be minimized via column chromatography or distillation .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : <sup>1</sup>H NMR shows distinct signals for the methoxy group (δ 3.7–3.9 ppm) and isopropyl substituent (δ 1.2–1.4 ppm for CH₃; δ 2.8–3.1 ppm for CH). <sup>13</sup>C NMR confirms aromatic carbons (δ 110–160 ppm) and the isopropyl quaternary carbon (δ 30–35 ppm).

- IR : Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and C-H (aromatic, ~3050 cm⁻¹) are critical.

- GC-MS : Molecular ion peak at m/z 150 (C₁₀H₁₄O) and fragmentation patterns (e.g., loss of isopropyl group, m/z 108) validate structure .

Q. Basic: How do solubility and stability profiles of this compound impact experimental design in organic synthesis?

This compound is lipophilic (logP ~2.5), soluble in non-polar solvents (e.g., hexane, diethyl ether), and stable under inert atmospheres. However, exposure to light or acidic conditions may induce demethylation or oxidation. Researchers should use amber glassware, inert gas purging (N₂/Ar), and pH-neutral conditions for long-term storage. Solvent choice affects reaction kinetics: polar aprotic solvents (e.g., DMF) accelerate electrophilic substitutions but may reduce regioselectivity .

Q. Advanced: What mechanistic insights explain regioselectivity in electrophilic substitution reactions involving this compound?

The isopropyl group acts as an electron-donating substituent via hyperconjugation, directing electrophiles to the para position relative to itself. Computational studies (DFT calculations) reveal that steric hindrance from the isopropyl group disfavors ortho attack, while resonance stabilization of the para-intermediate lowers activation energy. Kinetic vs. thermodynamic control can be probed using competitive reactions under varying temperatures (25°C vs. 80°C) .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial potency) often arise from variations in assay conditions (e.g., bacterial strain, solvent/DMSO concentration). To address this:

- Standardize protocols : Use CLSI guidelines for MIC assays.

- Control solvent effects : Limit DMSO to ≤1% v/v.

- Validate purity : HPLC-UV/ELSD (>98%) to exclude confounding impurities.

Meta-analyses of PubChem BioAssay data (Entry CID: [redacted]) can identify trends across studies .

Q. Advanced: What computational modeling approaches are suitable for predicting the environmental fate of this compound?

- QSAR models : Estimate biodegradation half-lives (e.g., EPI Suite™).

- Molecular dynamics : Simulate interactions with soil organic matter (humic acids) to predict adsorption coefficients (Koc).

- Density functional theory (DFT) : Calculate bond dissociation energies to identify potential degradation pathways (e.g., photolysis, hydrolysis). Experimental validation via GC-MS or LC-HRMS is critical to confirm predictions .

Q. Methodological: How should researchers design kinetic studies to compare catalytic efficiency in this compound synthesis?

- Pseudo-first-order conditions : Maintain excess anisole ([anisole] ≥10× [isopropyl halide]).

- In-situ monitoring : Use <sup>19</sup>F NMR (if fluorinated catalysts) or UV-Vis spectroscopy to track reagent depletion.

- Arrhenius analysis : Perform reactions at 3+ temperatures (e.g., 40°C, 60°C, 80°C) to calculate activation energy (Ea). Compare turnover frequencies (TOF) for different catalysts (e.g., FeCl₃ vs. AlCl₃) .

Q. Methodological: What strategies mitigate batch-to-batch variability in this compound used for pharmacological studies?

- Strict QC protocols : Enforce ≥98% purity (HPLC), validated via triple detection (UV, RI, CAD).

- Controlled crystallization : Recrystallize from ethanol/water mixtures to ensure consistent polymorphic form.

- Stability testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis .

Q. Data Interpretation: How to statistically analyze contradictory toxicity data across in vitro and in vivo models?

- Weight-of-evidence approach : Apply Bradford Hill criteria (e.g., consistency, biological gradient).

- Meta-regression : Adjust for covariates like exposure duration or metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans).

- Benchmark dose (BMD) modeling : Identify NOAEL/LOAEL thresholds using PROAST software .

Q. Emerging Research: What unexplored applications of this compound exist in materials science?

Preliminary studies suggest utility as:

- Liquid crystal precursors : Modify mesogenic properties via functionalization (e.g., introducing fluorinated tails).

- Polymer additives : Enhance thermal stability in polycarbonates (TGA data required).

Collaborative studies with synchrotron XRD/SAXS can elucidate structure-property relationships .

Properties

IUPAC Name |

1-methoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZRVXTXKISCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951956 | |

| Record name | 1-Methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2944-47-0 | |

| Record name | o-Isopropylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.